

Unveiling the Spectroscopic Secrets of Rhod-590 AM Ester: A Technical Guide

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Compound of Interest

Compound Name: Rhod-590 AM Ester

Cat. No.: B12350337

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For researchers, scientists, and professionals in drug development, understanding the spectral properties of fluorescent indicators is paramount for robust and reproducible experimental outcomes. This in-depth technical guide delves into the core spectral characteristics of **Rhod-590 AM ester**, a widely utilized red fluorescent calcium indicator. We present a comprehensive overview of its spectral behavior, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflow to empower your research endeavors.

Rhod-590 AM ester serves as a valuable tool for measuring intracellular calcium concentration, a key second messenger in a myriad of cellular signaling pathways. Its long-wavelength excitation and emission properties minimize autofluorescence from cellular components, offering an improved signal-to-noise ratio compared to shorter-wavelength dyes.

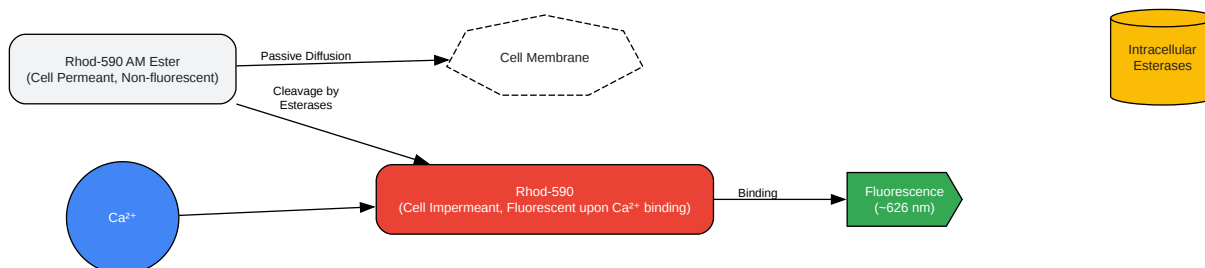
Core Spectral Properties of Rhod-590

The utility of Rhod-590 lies in its significant fluorescence enhancement upon binding to calcium. The acetoxymethyl (AM) ester group renders the molecule cell-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the active, calcium-sensitive form of Rhod-590 within the cytosol. The key spectral properties of the hydrolyzed, active form of Rhod-590 are summarized below.

Property	Value	Notes
Excitation Maximum (Ca ²⁺ -free)	~590 nm	Spectral properties after hydrolysis of the AM ester.[1]
Emission Maximum (Ca ²⁺ -free)	~616 nm	Spectral properties after hydrolysis of the AM ester.[1]
Excitation Maximum (Ca ²⁺ -bound)	~595 nm	Spectral properties after hydrolysis of the AM ester.[1]
Emission Maximum (Ca ²⁺ -bound)	~626 nm	Spectral properties after hydrolysis of the AM ester.[1]
Quantum Yield	0.99 (in Ethanol)	This value is for the base rhodamine 590 dye and may differ for the calcium-bound form in an aqueous cellular environment.[2]
Extinction Coefficient (ε)	~120,000 cm ⁻¹ M ⁻¹	This is an estimated value based on the similar rhodamine dye, ATTO 590, as a specific value for Rhod-590 was not readily available.

Mechanism of Intracellular Calcium Detection

The following diagram illustrates the signaling pathway from the introduction of the non-fluorescent AM ester into the cell to the emission of a fluorescent signal upon calcium binding.



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Caption: Mechanism of **Rhod-590 AM ester** for intracellular calcium detection.

Experimental Protocols

Accurate and reproducible results hinge on meticulous experimental execution. The following section outlines a detailed methodology for utilizing **Rhod-590 AM ester** for intracellular calcium imaging.

Reagent Preparation

- **Rhod-590 AM Ester Stock Solution:** Prepare a 2 to 5 mM stock solution of **Rhod-590 AM ester** in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store unused stock solutions in single-use aliquots at -20°C, protected from light and moisture.
- **Pluronic™ F-127 Solution:** Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous media.
- **Hanks' Balanced Salt Solution (HBSS):** Prepare a working solution of HBSS and adjust the pH to 7.4. This will be used as the base for the loading buffer. For some experiments, a buffer with low or no serum may be necessary.
- **Probenecid Solution (Optional):** Prepare a 100 mM stock solution of probenecid in a suitable buffer. Probenecid can be used to inhibit organic anion transporters, which may extrude the

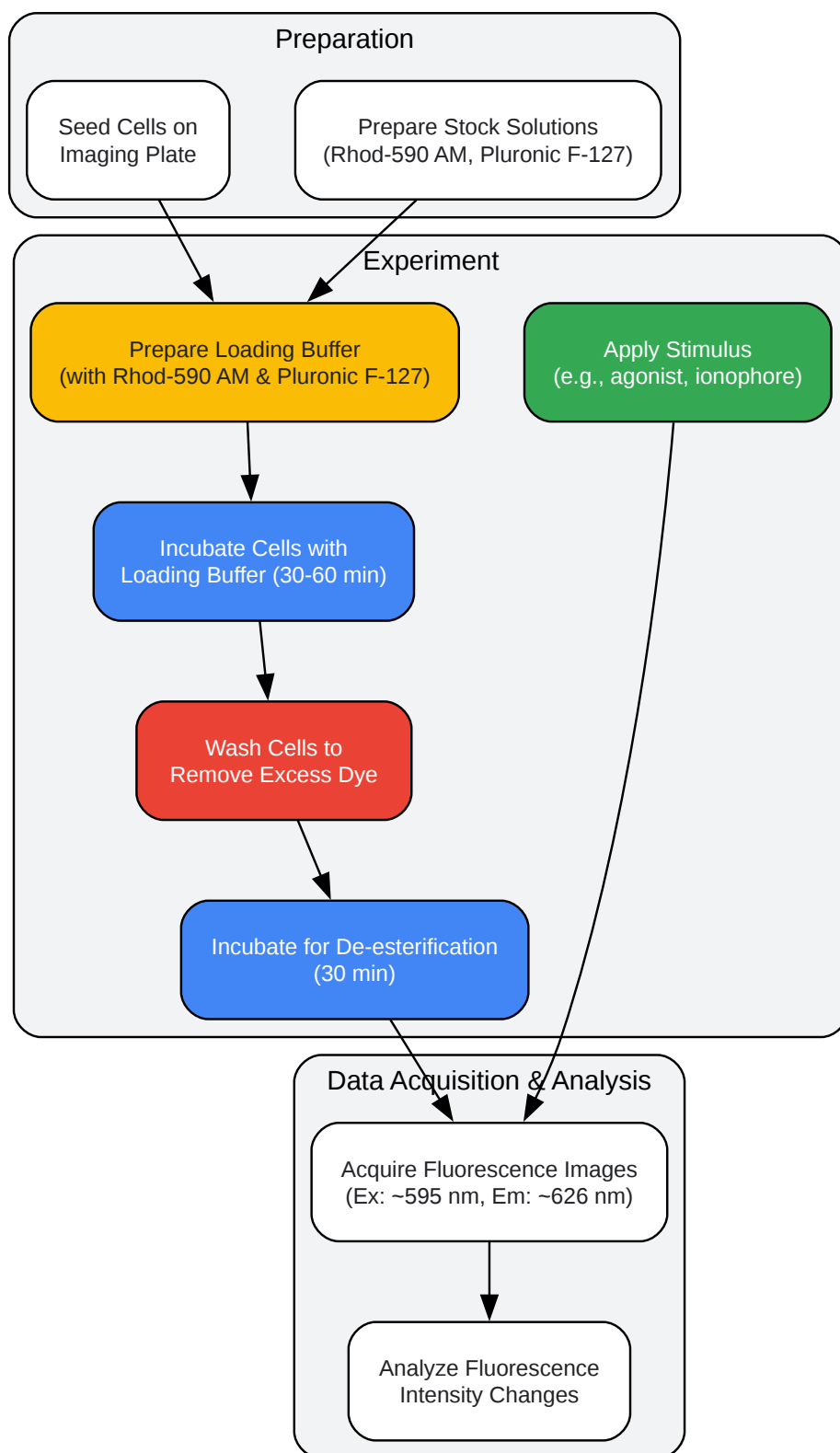
active dye from the cells.

Cell Loading Procedure

- **Cell Culture:** Plate cells on an appropriate imaging dish or multi-well plate and culture overnight to allow for adherence.
- **Prepare Loading Buffer:** On the day of the experiment, prepare the dye loading buffer. For a final concentration of 4-5 μM Rhod-590 AM, dilute the stock solution in HBSS. To aid in solubilization, first mix the Rhod-590 AM stock solution with an equal volume of the 20% Pluronic™ F-127 stock solution before diluting in HBSS to achieve a final Pluronic™ F-127 concentration of 0.02-0.04%. If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.
- **Dye Loading:** Remove the cell culture medium and wash the cells once with HBSS. Add the Rhod-590 AM loading buffer to the cells and incubate for 30 to 60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
- **Wash:** After incubation, remove the loading buffer and wash the cells two to three times with warm HBSS to remove any extracellular dye.
- **De-esterification:** Incubate the cells for an additional 30 minutes in fresh HBSS to allow for complete de-esterification of the AM ester by intracellular esterases.
- **Imaging:** The cells are now ready for fluorescence imaging.

Experimental Workflow

The diagram below outlines a typical experimental workflow for intracellular calcium measurement using **Rhod-590 AM ester**.



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Caption: Experimental workflow for calcium imaging with Rhod-590 AM.

By adhering to these detailed protocols and understanding the underlying principles of **Rhod-590 AM ester**, researchers can confidently and accurately measure intracellular calcium dynamics, paving the way for new discoveries in cellular signaling and drug development.

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